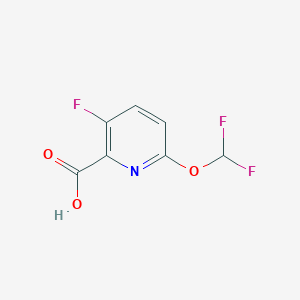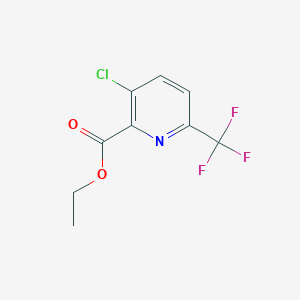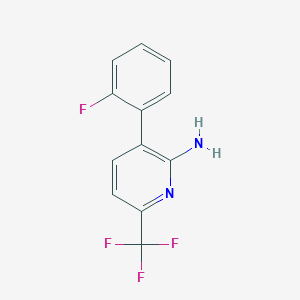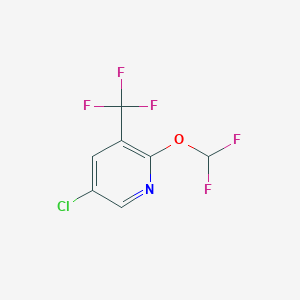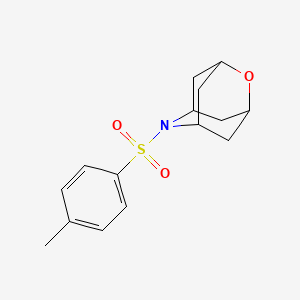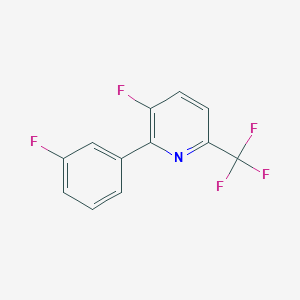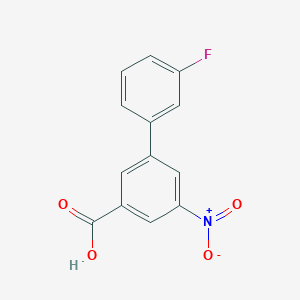
3-(Trifluoromethyl)isoxazole-4-carboxylic acid
Descripción general
Descripción
“3-(Trifluoromethyl)isoxazole-4-carboxylic acid” is a compound with the molecular formula C5H2F3NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves eco-friendly synthetic strategies . A study has reported the synthesis of isoxazole–Carboxamide derivatives through the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-member aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Reactions
The compound 3-(Trifluoromethyl)isoxazole-4-carboxylic acid and its derivatives have been synthesized through various chemical reactions. For instance, 3,3,3-Trifluoropropene derivatives containing a sulfonyl, sulfoximine, or sulfamide substituent at position 1 were used in 1,3-dipolar cycloaddition reaction with ethyl cyanocarboxylate N-oxide, resulting in the formation of isomeric ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates and ethyl 4-(trifluoromethyl) isoxazole-3-carboxylate (Markitanov, Timoshenko, & Shermolovich, 2018). This illustrates the reactivity of trifluoromethyl isoxazole derivatives in cycloaddition reactions, which are fundamental in synthesizing various pharmacologically active compounds.
2. Application in Drug Synthesis
The trifluoromethyl isoxazole moiety is pivotal in the synthesis of pharmacologically active compounds. For example, an efficient scale-up synthesis of BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, was reported, featuring a highly regioselective cycloaddition leading to a key intermediate, ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate (Hou et al., 2016). This showcases the significant role of this compound derivatives in medicinal chemistry, particularly in the development of receptor agonists.
3. Antituberculosis Activity
Novel mefloquine-isoxazole carboxylic esters, such as 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, have shown excellent antituberculosis activity against both replicating and non-replicating Mycobacterium tuberculosis. The ester may function as a prodrug, and its activity is very specific for organisms of the M. tuberculosis complex, effecting significant reductions of bacterial numbers in infected macrophages (Mao et al., 2010). This highlights the potential of trifluoromethyl isoxazole derivatives in the development of new antituberculosis agents.
4. Heterocyclic System Synthesis
The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine leads to the formation of novel RF-containing isoxazole and chromone derivatives. This includes the synthesis of 4-(polyfluoroalkyl)-4H-chromeno[3,4-d]isoxazol-4-ols and subsequent transformations to 3-cyano-2-(polyfluoroalkyl)chromones (Sosnovskikh, Moshkin, & Kodess, 2008). This indicates the versatility of this compound derivatives in synthesizing complex heterocyclic systems with potential applications in materials science and pharmaceuticals.
Direcciones Futuras
The future directions in the research of “3-(Trifluoromethyl)isoxazole-4-carboxylic acid” and its derivatives could involve the development of new eco-friendly synthetic strategies . Additionally, due to their significant biological activities, these compounds could be explored further for their potential therapeutic applications .
Mecanismo De Acción
Target of Action
Mode of Action
Isoxazole compounds are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Isoxazole compounds are known to be involved in a variety of biological processes, suggesting that they may impact multiple pathways .
Análisis Bioquímico
Biochemical Properties
3-(Trifluoromethyl)isoxazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s trifluoromethyl group enhances its binding affinity to target proteins, making it a potent inhibitor in biochemical assays .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by affecting the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it alters cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active site of target enzymes and preventing their catalytic activity. This inhibition can lead to changes in gene expression, as the compound affects transcription factors and other regulatory proteins . The trifluoromethyl group plays a significant role in enhancing the compound’s binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, with potential long-term effects on cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Its interaction with metabolic enzymes can result in the accumulation or depletion of specific metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its trifluoromethyl group, which affects its solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interaction with target biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-12-9-3/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHQKFQUHDDTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679685 | |
| Record name | 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076245-98-1 | |
| Record name | 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


